molecular formula C27H21N5O6S B2881602 ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate CAS No. 536716-78-6

ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate

Cat. No.: B2881602
CAS No.: 536716-78-6
M. Wt: 543.55
InChI Key: VXHDFVTUJHEKGT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C27H21N5O6S and its molecular weight is 543.55. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

A foundational aspect of this compound's relevance is in synthetic chemistry, where derivatives of complex heterocyclic compounds play a critical role in developing new pharmaceuticals, agrochemicals, and advanced materials. For example, research on the synthesis of cyclic hydroxamic acids and lactams with related benzoxazine skeletons highlights methodologies that could be applicable to the synthesis and functionalization of similar compounds (Hartenstein & Sicker, 1993). Such synthetic routes offer insights into the potential for creating novel derivatives with enhanced biological or physical properties.

Material Science and Optical Applications

In the field of material science, particularly regarding optical storage and electrochromic materials, derivatives similar to the compound have been investigated. Studies on azo polymers, for instance, demonstrate the impact of molecular structure on optical properties, suggesting potential applications in reversible optical storage technologies (Meng et al., 1996). Similarly, research on donor-acceptor type monomers for electrochromic applications reveals how variations in molecular structure can influence electrochemical and optical behaviors, which could be relevant for developing advanced display technologies or smart windows (Hu et al., 2013).

Molecular Biology and Drug Design

Though direct applications in molecular biology and drug design are not explicitly detailed in the available literature, the structural motifs present in the compound suggest potential for interaction with biological targets. For example, compounds with similar nitrophenyl and carbazole groups have been explored for their anti-inflammatory and antimicrobial properties, indicating the possible biological relevance of such structures (Chandak et al., 2012). Moreover, the incorporation of heterocyclic scaffolds and nitro groups into drug molecules is a common strategy to modulate biological activity, suggesting potential research directions for the compound .

Properties

IUPAC Name

ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O6S/c1-2-38-26(35)16-7-9-17(10-8-16)28-22(33)15-39-27-30-23-20-5-3-4-6-21(20)29-24(23)25(34)31(27)18-11-13-19(14-12-18)32(36)37/h3-14,29H,2,15H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHDFVTUJHEKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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